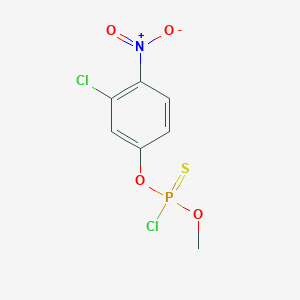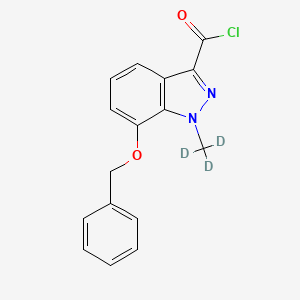
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered metabolic pathways compared to non-deuterated analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 typically involves multiple steps
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium content in the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride:
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Amides and Esters: Formed from substitution reactions.
Oxides and Alcohols: Formed from oxidation and reduction reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a probe in metabolic studies.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of the target molecules and lead to various biological effects. The presence of deuterium can also influence the metabolic stability and distribution of the compound in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride: The non-deuterated analog of the compound.
7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic Acid: A related compound with a carboxylic acid group instead of a carbonyl chloride group.
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Bromide: A similar compound with a bromide group instead of a chloride group.
Uniqueness
The uniqueness of 7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 lies in its deuterium content, which provides increased stability and altered metabolic pathways. This makes it a valuable tool in research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C16H13ClN2O2 |
|---|---|
Peso molecular |
303.76 g/mol |
Nombre IUPAC |
7-phenylmethoxy-1-(trideuteriomethyl)indazole-3-carbonyl chloride |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-15-12(14(18-19)16(17)20)8-5-9-13(15)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3/i1D3 |
Clave InChI |
XARHGOPFVUXZKY-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C2=C(C=CC=C2OCC3=CC=CC=C3)C(=N1)C(=O)Cl |
SMILES canónico |
CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C(=N1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




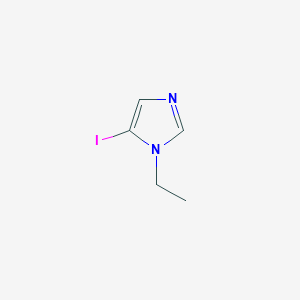
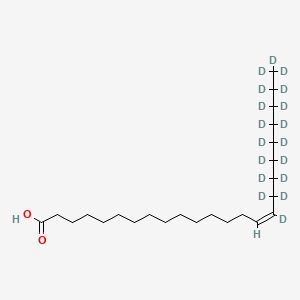
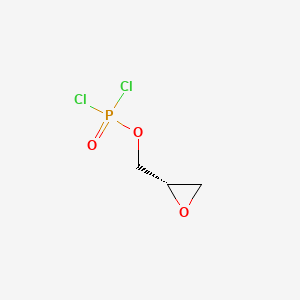
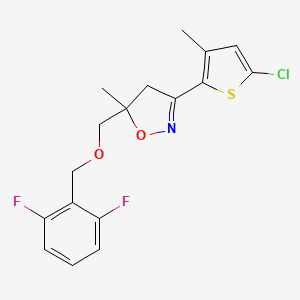
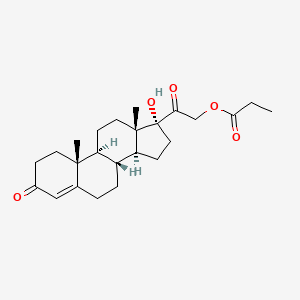
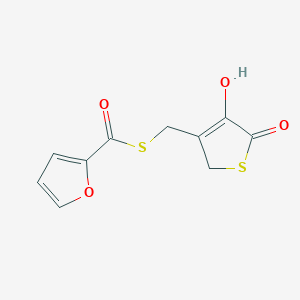
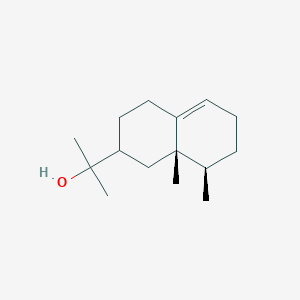
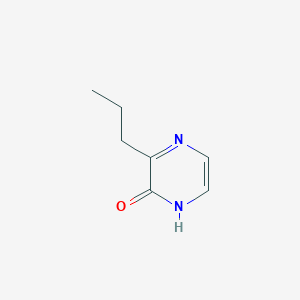
![4,4a,8,8a-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B13845273.png)
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B13845274.png)
![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)
